Cas no 2171609-02-0 (4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-(2,2-Dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized synthetic intermediate used in peptide and organic chemistry. Its structure incorporates both an Fmoc-protected amine and a carboxylic acid functionality, enabling selective deprotection and further conjugation. The 2,2-dimethylthian-4-yl moiety enhances steric control during coupling reactions, reducing side reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where the Fmoc group allows orthogonal deprotection under mild basic conditions. The presence of a carbamoyl linker improves solubility in organic solvents, facilitating purification. Its design ensures compatibility with standard peptide synthesis protocols, making it a reliable choice for constructing complex molecular architectures.
4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171609-02-0 structure
Product name:4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS No:2171609-02-0
MF:C27H32N2O5S
MW:496.618386268616
CID:6182895
PubChem ID:165723117

4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 2171609-02-0
    • EN300-1565932
    • Inchi: 1S/C27H32N2O5S/c1-27(2)15-17(13-14-35-27)28-25(32)23(11-12-24(30)31)29-26(33)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22-23H,11-16H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: UYJDUYVYQFSGLO-UHFFFAOYSA-N
    • SMILES: S1CCC(CC1(C)C)NC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 496.20319330g/mol
  • Monoisotopic Mass: 496.20319330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 753
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 130Ų

4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1565932-0.5g
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1565932-500mg
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
500mg
$3233.0 2023-09-24
Enamine
EN300-1565932-0.05g
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1565932-2.5g
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1565932-5.0g
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
5g
$9769.0 2023-06-04
Enamine
EN300-1565932-100mg
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1565932-1000mg
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
1000mg
$3368.0 2023-09-24
Enamine
EN300-1565932-2500mg
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1565932-50mg
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1565932-5000mg
4-[(2,2-dimethylthian-4-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171609-02-0
5000mg
$9769.0 2023-09-24

4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature

Additional information on 4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

Research Brief on 4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171609-02-0)

In recent years, the compound 4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS: 2171609-02-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of both a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dimethylthian moiety makes it a versatile intermediate in organic synthesis and bioconjugation strategies.

Recent studies have focused on the synthesis and functionalization of this compound to enhance its utility in peptide-based drug development. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key building block for the solid-phase peptide synthesis (SPPS) of complex peptides with improved stability and bioavailability. The Fmoc group, in particular, facilitates selective deprotection under mild conditions, making it suitable for the synthesis of sensitive peptide sequences. Additionally, the dimethylthian component has been shown to confer enhanced metabolic stability to the resulting peptides, addressing a common challenge in peptide therapeutics.

Further investigations into the pharmacological properties of derivatives of 2171609-02-0 have revealed promising activity in modulating protein-protein interactions (PPIs). A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that analogs of this compound exhibit high affinity for specific protein targets involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory agents with reduced off-target effects. Computational docking studies complemented these results, suggesting that the carbamoyl and butanoic acid functionalities play a critical role in binding specificity.

In addition to its applications in peptide synthesis and drug discovery, 2171609-02-0 has also been investigated for its potential in bioconjugation techniques. Researchers have utilized its reactive sites to link therapeutic peptides to delivery vehicles such as nanoparticles and antibodies. A 2024 report in Bioconjugate Chemistry detailed the successful conjugation of this compound to a monoclonal antibody, resulting in a stable and bioactive construct with enhanced tumor-targeting capabilities. This approach holds promise for the development of next-generation antibody-drug conjugates (ADCs).

Despite these advancements, challenges remain in the large-scale synthesis and purification of 4-(2,2-dimethylthian-4-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproducts. A collaborative study between academic and industrial researchers, published in Organic Process Research & Development, proposed a scalable synthetic route using continuous flow chemistry, which significantly enhanced the efficiency of the process.

In conclusion, 2171609-02-0 represents a valuable tool in the toolkit of chemical biologists and medicinal chemists. Its multifaceted applications—from peptide synthesis to targeted drug delivery—underscore its importance in advancing therapeutic innovation. Future research is expected to explore its potential in other areas, such as proteomics and diagnostics, further solidifying its role in the chemical and biological sciences.

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